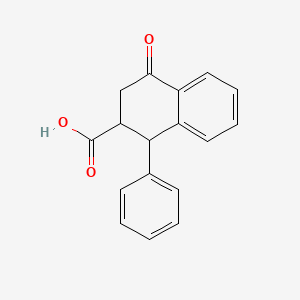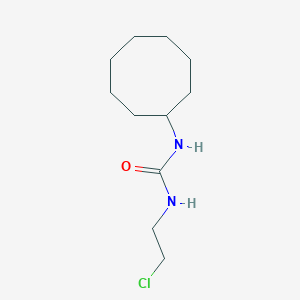
1-(2-Chloroethyl)-3-cyclooctylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-cyclooctylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a cyclooctyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-cyclooctylurea typically involves the reaction of cyclooctylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclooctylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-3-cyclooctylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, resulting in the breakdown of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield 1-(2-Hydroxyethyl)-3-cyclooctylurea, while oxidation may produce corresponding urea derivatives with oxidized functional groups.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.
Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-Chloroethyl)-3-cyclooctylurea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The cyclooctyl group may contribute to the compound’s overall stability and binding affinity.
類似化合物との比較
1-(2-Chloroethyl)-3-cyclohexylurea: Similar in structure but with a cyclohexyl group instead of a cyclooctyl group.
1-(2-Chloroethyl)-3-phenylurea:
1-(2-Chloroethyl)-3-methylurea: A simpler compound with a methyl group, used for comparison in studies of structure-activity relationships.
Uniqueness: 1-(2-Chloroethyl)-3-cyclooctylurea is unique due to its specific combination of the chloroethyl and cyclooctyl groups, which confer distinct chemical and biological properties. Its larger cyclooctyl group may enhance its stability and interactions with molecular targets compared to smaller or more rigid substituents.
Conclusion
This compound is a compound of significant interest due to its diverse chemical reactivity and potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover additional uses and mechanisms of action for this versatile compound.
特性
CAS番号 |
13908-28-6 |
|---|---|
分子式 |
C11H21ClN2O |
分子量 |
232.75 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-cyclooctylurea |
InChI |
InChI=1S/C11H21ClN2O/c12-8-9-13-11(15)14-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H2,13,14,15) |
InChIキー |
NXAQIGSRKKTKQI-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


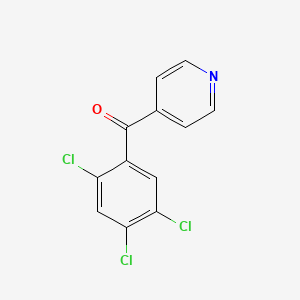
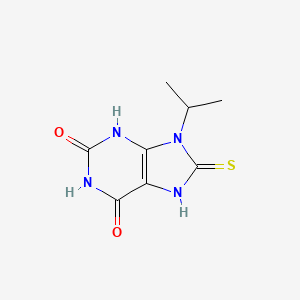
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
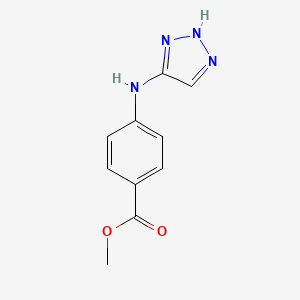
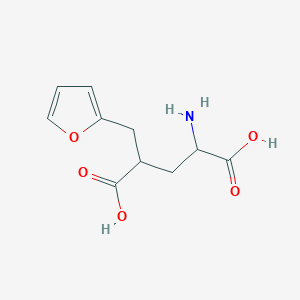
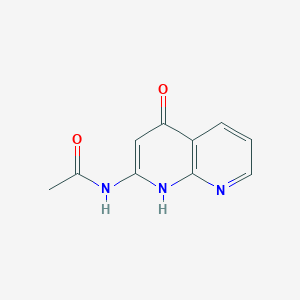
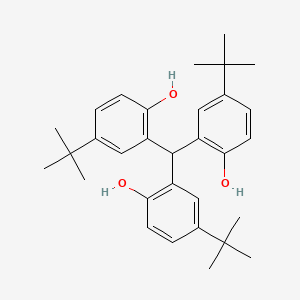

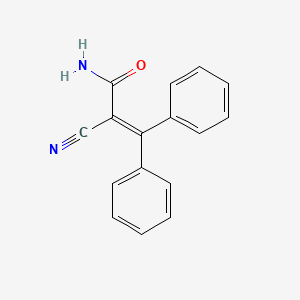
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
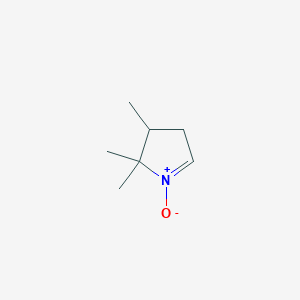
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
